Technical Guide: Scalable Synthesis and Optimization of Methyl 2-amino-2-cycloheptylacetate
Technical Guide: Scalable Synthesis and Optimization of Methyl 2-amino-2-cycloheptylacetate
Executive Summary & Strategic Analysis
Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) represents a critical non-proteinogenic
This guide details two distinct synthetic workflows:
-
Route A (Rapid Discovery): A robust, scalable Strecker synthesis for generating racemic material for initial SAR (Structure-Activity Relationship) screening.[1]
-
Route B (Asymmetric): A stereoselective approach utilizing tert-butanesulfinamide (Ellman’s auxiliary) to access enantiopure (S)- or (R)-isomers, essential for late-stage lead optimization.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the
Figure 1: Retrosynthetic disconnection showing the Strecker assembly strategy.
Route A: Scalable Racemic Synthesis (Strecker Protocol)[1]
This route is prioritized for cost-efficiency and speed. It avoids expensive chiral auxiliaries and utilizes standard reagents.
Step 1: Formation of -Aminonitrile
Reaction: Cycloheptanecarbaldehyde +
-
Reagents: Cycloheptanecarbaldehyde (1.0 eq),
(1.2 eq), (1.5 eq), (25% aq, 2.0 eq).[1] -
Solvent:
(1:1).[1][2] -
Conditions: Room temperature, 18 hours.
Protocol:
-
Dissolve
(1.5 eq) and (1.2 eq) in water (5 vol). Caution: HCN generation risk. Use vented hood. -
Add Cycloheptanecarbaldehyde (1.0 eq) dissolved in MeOH (5 vol).
-
Add
slowly to maintain pH > 9.[1] -
Stir vigorously at 20–25°C for 18 h. Monitor by TLC (EtOAc/Hex 1:4).
-
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[1] The crude aminonitrile is usually sufficiently pure for hydrolysis.[1]
Step 2: Hydrolysis to Amino Acid
Reaction: Nitrile
-
Reagents: 6M HCl (excess).
-
Conditions: Reflux (100°C), 12–16 hours.[1]
Protocol:
-
Suspend crude aminonitrile in 6M HCl (10 vol).
-
Heat to reflux overnight. The solid will dissolve, then precipitate as
forms.[1] -
Cool to room temperature.
-
Purification: Apply to a Dowex 50W (H+ form) ion-exchange column. Elute neutral impurities with water, then elute the amino acid with 1M
.[1] -
Concentrate and lyophilize to obtain 2-amino-2-cycloheptylacetic acid as a white zwitterionic solid.
Step 3: Methyl Esterification (TMSCl Activation)
Using Thionyl Chloride (
Reaction: Amino Acid +
Protocol:
-
Suspend 2-amino-2-cycloheptylacetic acid (1.0 eq) in dry Methanol (10 vol).
-
Cool to 0°C under
. -
Add Chlorotrimethylsilane (TMSCl) (2.5 eq) dropwise.[1] Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ.
-
Allow to warm to room temperature and stir for 12–24 h.
-
Workup: Concentrate in vacuo. Co-evaporate with
or Toluene to remove excess HCl/MeOH.[1] -
Crystallization: Triturate the residue with cold
to afford Methyl 2-amino-2-cycloheptylacetate hydrochloride as a white crystalline solid.
Route B: Asymmetric Synthesis (Ellman Auxiliary)[1]
For drug candidates requiring high enantiomeric excess (
Workflow Logic
-
Condensation: Aldehyde + (S)-(-)-tert-Butanesulfinamide
Chiral Sulfinimine. -
Cyanation: Sulfinimine + TMSCN
Diastereomerically enriched Aminonitrile. -
Hydrolysis/Methanolysis: One-pot cleavage of auxiliary and nitrile to form the ester.
Figure 2: Enantioselective synthesis using Ellman's auxiliary.
Critical Optimization:
-
Lewis Acid: Use
(2.0 eq) for imine formation to ensure complete conversion.[1] -
Cyanation Temp: Perform at -40°C to maximize diastereoselectivity (
). -
Cleavage: Treating the sulfinyl aminonitrile with HCl/MeOH directly converts the nitrile to the ester and cleaves the sulfinyl group in one step, preventing racemization.[1]
Comparative Data & Yields
| Parameter | Route A (Strecker Racemic) | Route B (Ellman Asymmetric) |
| Overall Yield | 65 - 75% | 50 - 60% |
| Step Count | 3 | 3 |
| Enantiomeric Excess | 0% (Racemic) | > 98% (S or R) |
| Cost Driver | NaCN (Cheap) | Sulfinamide (Moderate) |
| Scalability | High (kg scale) | High (100g scale) |
| Key Risk | HCN management | Diastereomer separation |
Analytical Characterization (Expected)
Methyl 2-amino-2-cycloheptylacetate hydrochloride
-
Appearance: White to off-white solid.
-
NMR (400 MHz,
): 4.05 (d, Hz, 1H, -H), 3.82 (s, 3H, ), 2.10–1.95 (m, 1H, CH-cycloheptyl), 1.80–1.40 (m, 12H, cycloheptyl ).[1] -
MS (ESI): Calculated for
; Found .[1]
Safety & Handling Protocols
-
Cyanide Safety: In Route A, Step 1, the acidification of cyanide solutions releases lethal HCN gas.[1] Reactions must be performed in a high-efficiency fume hood with a cyanide detector. Quench all aqueous waste with bleach (
) at pH > 10 before disposal.[1] -
TMSCl Handling: TMSCl releases HCl upon contact with moisture. Use glass syringes and dry solvents.
-
Exotherm Control: The addition of TMSCl to Methanol is exothermic. Strict temperature control (0°C) is required to prevent splashing or boiling.[1]
References
-
Li, J., Sha, Y.[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][4][5][6][7] Molecules2008 , 13, 1111-1119.[1][6] [Link][1]
-
Ellman, J. A., Owens, T. D., Tang, T. P.[1] Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide. Accounts of Chemical Research2002 , 35(11), 984-995.[1] [Link]
-
Vincent, S. P., et al. Strecker Synthesis of α-Amino Acids.[1] Organic Syntheses2007 , 84,[1] 1. [Link]
Sources
- 1. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. mdpi.com [mdpi.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
